molecular formula C11H8F3NO B6294288 5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-86-9

5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole

Cat. No. B6294288
CAS RN: 2364584-86-9
M. Wt: 227.18 g/mol
InChI Key: ULCCNHXMJLSSIQ-UHFFFAOYSA-N
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Description

“5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole” is a heterocyclic compound. It has a molecular formula of C11H8F3NO . The IUPAC name for this compound is 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole .


Synthesis Analysis

The synthesis of oxazoles, including “this compound”, often involves methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Other methods include the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen at position 3, separated by a carbon in-between . The compound also contains a trifluoromethyl group and a methyl group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.18 . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

5-MTPO has a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various enzymes, as well as to study the effects of various environmental factors on the reactivity of organic molecules. Additionally, 5-MTPO has been used to study the catalytic activity of transition metal complexes and to investigate the reactivity of organometallic compounds. Furthermore, 5-MTPO has been used in the synthesis of a variety of organic compounds, including polymers, heterocycles, and other organometallic compounds.

Mechanism of Action

The mechanism of action of 5-MTPO is not completely understood. However, it is believed that the compound is able to react with a variety of organic compounds due to its ability to form hydrogen bonds with other molecules. Additionally, 5-MTPO has been shown to be able to act as a Lewis acid, which allows it to form complexes with other molecules. This is thought to be the basis of its reactivity with other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTPO are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-bacterial properties. Additionally, 5-MTPO has been shown to inhibit the growth of certain types of cancer cells in vitro. However, further research is needed to determine the exact biochemical and physiological effects of 5-MTPO.

Advantages and Limitations for Lab Experiments

5-MTPO has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low melting point, which makes it easy to work with. Additionally, it is soluble in many organic solvents and is stable under a wide range of conditions. However, 5-MTPO also has some limitations. It is not water soluble, which can limit its use in certain types of experiments. Additionally, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research involving 5-MTPO. One potential direction is further research into the biochemical and physiological effects of the compound. Additionally, further research into the mechanism of action of 5-MTPO may lead to new applications for the compound. Additionally, further research into the synthesis of 5-MTPO may lead to more efficient and cost-effective methods for producing it. Finally, research into the use of 5-MTPO in the synthesis of other organic compounds may lead to new and more efficient synthesis methods.

Synthesis Methods

5-MTPO is typically synthesized through a process known as the Suzuki-Miyaura reaction. This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound, which results in a C-C bond formation. In the case of 5-MTPO, the aryl halide is 2-methyl-4-(trifluoromethyl)phenyl bromide and the organoboron compound is 5-bromo-1-pentanol. The Suzuki-Miyaura reaction is a reliable and efficient method for synthesizing 5-MTPO, and it is often used in other organic synthesis reactions.

properties

IUPAC Name

5-[2-methyl-4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-7-4-8(11(12,13)14)2-3-9(7)10-5-15-6-16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCNHXMJLSSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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